![molecular formula C10H10BrClN2O3 B2556378 Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate CAS No. 2305179-97-7](/img/structure/B2556378.png)
Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly used in the synthesis of various drugs and has shown promising results in several studies.
Mechanism of Action
The mechanism of action of Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate is not well understood. However, it is believed to work by inhibiting certain enzymes or proteins that are essential for the survival of disease-causing organisms. It may also work by interfering with the DNA replication process in cancer cells.
Biochemical and Physiological Effects:
Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate has been shown to exhibit several biochemical and physiological effects. It has been reported to exhibit potent antimalarial, antiviral, and anticancer activity. It has also been shown to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate in lab experiments is its potent activity against various diseases. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of using Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate is its potential toxicity. It may also exhibit off-target effects, which may affect the results of experiments.
Future Directions
There are several future directions for the research of Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate. One direction is to investigate its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a drug delivery system for other drugs. Additionally, more studies are needed to investigate its toxicity and potential side effects.
Synthesis Methods
The synthesis of Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate involves several steps. The first step is the preparation of 5-bromo-6-chloropyridine-2-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with (R)-2-amino-1-propanol to produce the final product, Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate.
Scientific Research Applications
Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate has been extensively used in scientific research, particularly in the field of medicinal chemistry. It is commonly used in the synthesis of various drugs, including antimalarials, antivirals, and anticancer agents. Several studies have shown that Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate exhibits potent activity against various diseases.
properties
IUPAC Name |
methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O3/c1-5(10(16)17-2)13-9(15)7-4-3-6(11)8(12)14-7/h3-5H,1-2H3,(H,13,15)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWQJEUVVXBSFT-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C1=NC(=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NC(=O)C1=NC(=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2R)-2-[(5-bromo-6-chloropyridin-2-yl)formamido]propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

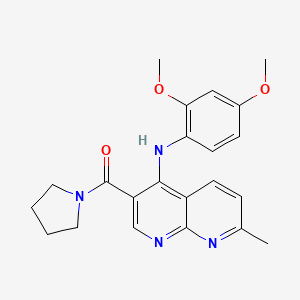
![2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid](/img/structure/B2556298.png)

![2-[1-(Azepan-1-ylsulfonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2556300.png)
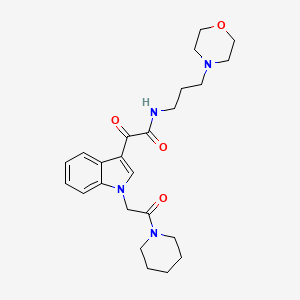
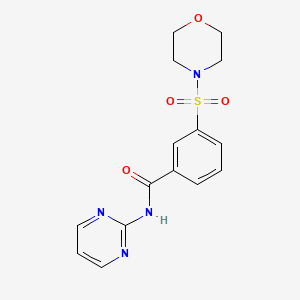
![6-methyl-N-[4-(methylsulfanyl)benzyl]-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2556305.png)
![2-(3,4-dimethylphenyl)-3-(methylthio)-N-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2556307.png)
![3-Cyclopropyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2556308.png)
![1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2556310.png)
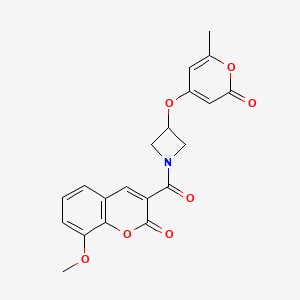
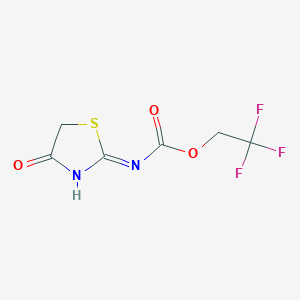
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide](/img/structure/B2556315.png)
![2-(5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2556317.png)